molecular formula C19H28N2O3 B7928686 Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7928686
M. Wt: 332.4 g/mol
InChI Key: SYBMOKJOIVMQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, with the CAS number 1353961-84-8, is a compound that has garnered interest due to its potential biological activity. The molecular formula for this compound is C19H28N2O3, and it has a molecular weight of 332.44 g/mol. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is believed to act as a modulator of various biological pathways due to its structural characteristics. Its carbamate moiety allows for interactions with enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Pharmacological Properties

  • Antibacterial Activity : Preliminary studies suggest that derivatives of carbamic acids, including this compound, exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Cytotoxicity : Research indicates that certain derivatives can selectively induce cytotoxic effects in cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells . This suggests potential applications in cancer therapeutics.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems. Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Comparative Biological Activity Table

Compound Activity IC50/MIC Values Target
This compoundAntibacterialNot specifiedVarious bacterial strains
Similar carbamate derivativesCytotoxicityIC50 = 30 nM (PARP Inhibitor)Cancer cell lines
Other carbamate compoundsNeuroprotectiveIC50 = 0.0033 - 0.046 μg/mLAcetylcholinesterase

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of carbamate derivatives, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like ampicillin, with MIC values significantly lower than those observed for control agents .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through PARP inhibition mechanisms . This highlights its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-20-17-8-4-5-9-18(17)21(16-10-11-16)19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20,22H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBMOKJOIVMQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.